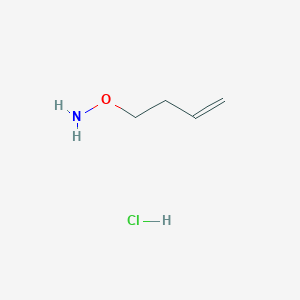

O-(But-3-en-1-yl)hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hydroxylamine derivatives can vary based on the desired substituents. For example, the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine was achieved in 85% yield from hydroxylamine hydrochloride and di-tert-butyl dicarbonate in the presence of triethylamine, showcasing a method that utilizes readily available reagents and improves safety over previous methods . Similarly, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine was described as an efficient two-step process, highlighting the versatility of hydroxylamine derivatives in synthesizing other compounds such as N-benzoyliminopyridinium ylides .

Molecular Structure Analysis

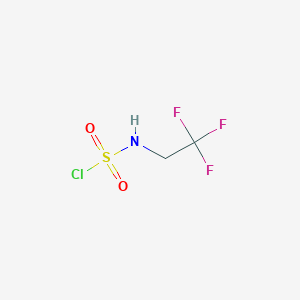

The molecular structure of hydroxylamine derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, the structure of a trifluoromethyl-substituted compound obtained through reactions with hydroxylamine was analyzed, revealing the existence of the compound as a racemate with specific inter- and intramolecular hydrogen bonds . This indicates that hydroxylamine derivatives can have distinct stereochemistry and intermolecular interactions, which are important for their reactivity and applications.

Chemical Reactions Analysis

Hydroxylamine derivatives are known to participate in a variety of chemical reactions. The study of O-(2,4-dinitrophenyl)hydroxylamine showed its use in N-amination/benzoylation procedures with substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides . Additionally, the reactions of a trifluoromethyl-substituted dielectrophile with hydroxylamine and hydrazine were investigated, resulting in the formation of pyrazole derivatives . These examples demonstrate the reactivity of hydroxylamine derivatives in forming a wide range of heterocyclic and nitrogen-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives can be influenced by their molecular structure and substituents. For example, the crystal structure of a trifluoromethyl-substituted compound showed specific molecular alignments and configurations, which can affect its physical properties such as melting point and solubility . The synthesis of isotopically labeled hydroxylamine hydrochloride also highlights the importance of purity and isotopic enrichment, which are critical for applications in NMR spectroscopy and mass spectrometry .

Scientific Research Applications

-

Scientific Field: Synthetic Chemistry

-

Scientific Field: Biochemistry

-

Scientific Field: Electroanalysis

-

Scientific Field: Organic Synthesis

-

Scientific Field: Analytical Chemistry

-

Scientific Field: Environmental Science

-

Scientific Field: Medicinal Chemistry

Safety And Hazards

properties

IUPAC Name |

O-but-3-enylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIVEUNZIQKIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555492 |

Source

|

| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(But-3-en-1-yl)hydroxylamine hydrochloride | |

CAS RN |

113211-41-9 |

Source

|

| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)